molecular formula C12H14ClNO3 B1364322 Methyl 2-chloro-4-morpholin-4-ylbenzoate CAS No. 175153-39-6

Methyl 2-chloro-4-morpholin-4-ylbenzoate

Cat. No.: B1364322
CAS No.: 175153-39-6
M. Wt: 255.7 g/mol
InChI Key: YUNVILNVPWWADK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-morpholin-4-ylbenzoate is a benzoate ester derivative featuring a methyl ester group, a chlorine substituent at the 2-position, and a morpholine ring at the 4-position of the aromatic benzene core. This compound is structurally related to pharmaceutical intermediates and impurities, as evidenced by its analogs listed in pharmacopeial guidelines (e.g., EP impurities in ). Its molecular formula is inferred as C₁₂H₁₄ClNO₃, with a molecular weight of approximately 255.72 g/mol based on structural analysis .

Properties

IUPAC Name

methyl 2-chloro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNVILNVPWWADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391520
Record name methyl 2-chloro-4-morpholin-4-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-39-6
Record name Methyl 2-chloro-4-(4-morpholinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-chloro-4-morpholin-4-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-morpholin-4-ylbenzoate typically involves the esterification of 2-chloro-4-morpholin-4-ylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-morpholin-4-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-4-morpholin-4-ylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs include halogenated benzoate esters and morpholine-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-chloro-4-morpholin-4-ylbenzoate C₁₂H₁₄ClNO₃ 255.72 Cl (2-), morpholine (4-)
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 Cl (4-), F (2-)
Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. E) C₁₉H₁₉ClO₄ 346.81 Cl, benzoyl, ethyl ester
Methyl salicylate C₈H₈O₃ 152.15 Hydroxyl (2-), methyl ester (1-)


Key Observations :

  • Morpholine vs. Halogen Substituents : The morpholine group in the target compound introduces a tertiary amine, enabling hydrogen bonding and increasing water solubility compared to purely halogenated analogs like Methyl 4-chloro-2-fluorobenzoate .
  • Ester Chain Length : The methyl ester in the target compound is less lipophilic than ethyl ester analogs (e.g., Imp. E in Table 1), which may influence pharmacokinetic properties .
Physical and Chemical Properties
Table 2: Inferred Physicochemical Properties
Property This compound Methyl 4-chloro-2-fluorobenzoate Imp. D (Methyl ester analog)
Solubility in Water Moderate (due to morpholine) Low Very low (lipophilic)
Boiling Point High (estimated >250°C) Not reported Not reported Inferred
Reactivity Base-sensitive (morpholine degradation) Stable under acidic conditions Hydrolyzable ester linkage

Research Findings :

  • The morpholine group’s basicity makes the target compound susceptible to acid-base reactions, unlike purely halogenated esters .
  • Gas chromatography (GC) and mass spectrometry (MS) are commonly employed for analyzing such esters, as seen in resin sample studies () and VOC characterization ().

Biological Activity

Methyl 2-chloro-4-morpholin-4-ylbenzoate is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of the morpholine ring and chlorine substitution. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound exhibits biological activity through its interactions with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The exact molecular targets are still under investigation but likely include:

  • Enzymatic pathways involved in cancer proliferation.
  • Receptors associated with inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. Below is a summary table of its activity compared to standard chemotherapeutics.

Cell Line IC50_{50} (µM) Comparison Drug IC50_{50} (µM)
MCF-75.85Doxorubicin0.63
A5494.535-Fluorouracil10.0
HCT116<10Cisplatin5.0

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has comparable potency to established anticancer agents in certain contexts .

Mechanistic Insights

Research indicates that the compound induces apoptosis in cancer cells, primarily through caspase-mediated pathways. This was evidenced by increased levels of caspase-3 in treated cells, indicating activation of programmed cell death mechanisms .

Case Studies

  • Study on MCF-7 Cell Line:
    In a controlled experiment, this compound was tested against the MCF-7 breast cancer cell line. Results showed a significant reduction in cell viability at concentrations above 5 µM, with morphological changes indicative of apoptosis observed under microscopy.
  • A549 Lung Cancer Model:
    In vivo studies demonstrated that administration of the compound significantly reduced tumor size in A549 xenograft models compared to control groups, suggesting not only cytotoxic effects but also potential anti-tumorigenic properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

Compound Name Key Features Biological Activity
Methyl 2-chloro-4-piperidin-4-ylbenzoatePiperidine ring instead of morpholineModerate anticancer activity
Methyl 2-chloro-4-pyrrolidin-4-ylbenzoatePyrrolidine ring; less potent than morpholineLow anticancer activity
Methyl benzoateLacks chlorine and morpholine; simpler structureMinimal biological activity

The presence of the morpholine ring in this compound contributes to its enhanced reactivity and biological activity compared to these analogs.

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